molecular formula C11H9BrN2OS2 B12023946 N'-((5-Bromo-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide

N'-((5-Bromo-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide

Cat. No.: B12023946
M. Wt: 329.2 g/mol
InChI Key: BFUZMZHOGIDNIU-NTUHNPAUSA-N
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Description

N’-((5-Bromo-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide is a chemical compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a bromine atom attached to a thienyl ring, which is further connected to an acetohydrazide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-Bromo-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-((5-Bromo-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-((5-Bromo-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

N’-((5-Bromo-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-((5-Bromo-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The bromine atom and the thienyl rings play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-((5-Chloro-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide
  • N’-((5-Methyl-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide
  • N’-((5-Fluoro-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide

Uniqueness

N’-((5-Bromo-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

Molecular Formula

C11H9BrN2OS2

Molecular Weight

329.2 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C11H9BrN2OS2/c12-10-4-3-9(17-10)7-13-14-11(15)6-8-2-1-5-16-8/h1-5,7H,6H2,(H,14,15)/b13-7+

InChI Key

BFUZMZHOGIDNIU-NTUHNPAUSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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